Cas no 2803757-78-8 (Methyl (βS)-4-methoxy-β-[[(phenylmethoxy)carbonyl]amino]benzenebutanoate)

Methyl (βS)-4-methoxy-β-[[(phenylmethoxy)carbonyl]amino]benzenebutanoate is a chiral ester derivative featuring a β-amino acid scaffold with a benzyloxycarbonyl (Cbz) protecting group and a para-methoxy phenyl substituent. Its stereospecific (S)-configuration at the β-position enhances its utility in asymmetric synthesis and peptide mimetics. The Cbz group offers selective deprotection compatibility, while the methoxy moiety contributes to electronic modulation in target molecules. This compound serves as a versatile intermediate in pharmaceutical research, particularly for designing protease inhibitors or bioactive peptides. Its well-defined structure ensures reproducibility in synthetic applications, making it valuable for medicinal chemistry and drug development workflows.
Methyl (βS)-4-methoxy-β-[[(phenylmethoxy)carbonyl]amino]benzenebutanoate structure
2803757-78-8 structure
商品名:Methyl (βS)-4-methoxy-β-[[(phenylmethoxy)carbonyl]amino]benzenebutanoate
CAS番号:2803757-78-8
MF:C20H23NO5
メガワット:357.400326013565
CID:6093012

Methyl (βS)-4-methoxy-β-[[(phenylmethoxy)carbonyl]amino]benzenebutanoate 化学的及び物理的性質

名前と識別子

    • Methyl (βS)-4-methoxy-β-[[(phenylmethoxy)carbonyl]amino]benzenebutanoate
    • インチ: 1S/C20H23NO5/c1-24-18-10-8-15(9-11-18)12-17(13-19(22)25-2)21-20(23)26-14-16-6-4-3-5-7-16/h3-11,17H,12-14H2,1-2H3,(H,21,23)/t17-/m0/s1
    • InChIKey: CFBNWWASTNTGJN-KRWDZBQOSA-N
    • ほほえんだ: C1(C[C@H](NC(OCC2=CC=CC=C2)=O)CC(OC)=O)=CC=C(OC)C=C1

じっけんとくせい

  • 密度みつど: 1.169±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 519.3±50.0 °C(Predicted)
  • 酸性度係数(pKa): 11.34±0.46(Predicted)

Methyl (βS)-4-methoxy-β-[[(phenylmethoxy)carbonyl]amino]benzenebutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37447063-5.0g
methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-4-(4-methoxyphenyl)butanoate
2803757-78-8 95.0%
5.0g
$3189.0 2025-03-16
Enamine
EN300-37447063-0.05g
methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-4-(4-methoxyphenyl)butanoate
2803757-78-8 95.0%
0.05g
$924.0 2025-03-16
Enamine
EN300-37447063-2.5g
methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-4-(4-methoxyphenyl)butanoate
2803757-78-8 95.0%
2.5g
$2155.0 2025-03-16
Enamine
EN300-37447063-10.0g
methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-4-(4-methoxyphenyl)butanoate
2803757-78-8 95.0%
10.0g
$4729.0 2025-03-16
Enamine
EN300-37447063-0.25g
methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-4-(4-methoxyphenyl)butanoate
2803757-78-8 95.0%
0.25g
$1012.0 2025-03-16
Enamine
EN300-37447063-0.1g
methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-4-(4-methoxyphenyl)butanoate
2803757-78-8 95.0%
0.1g
$968.0 2025-03-16
Enamine
EN300-37447063-0.5g
methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-4-(4-methoxyphenyl)butanoate
2803757-78-8 95.0%
0.5g
$1056.0 2025-03-16
Enamine
EN300-37447063-1.0g
methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-4-(4-methoxyphenyl)butanoate
2803757-78-8 95.0%
1.0g
$1100.0 2025-03-16

Methyl (βS)-4-methoxy-β-[[(phenylmethoxy)carbonyl]amino]benzenebutanoate 関連文献

Methyl (βS)-4-methoxy-β-[[(phenylmethoxy)carbonyl]amino]benzenebutanoateに関する追加情報

Methyl (βS)-4-methoxy-β-[[(phenylmethoxy)carbonyl]amino]benzenebutanoate (CAS 2803757-78-8): A Comprehensive Overview

Methyl (βS)-4-methoxy-β-[[(phenylmethoxy)carbonyl]amino]benzenebutanoate (CAS 2803757-78-8) is a specialized chiral ester compound with significant potential in pharmaceutical and fine chemical applications. This β-amino acid derivative features a unique molecular structure combining a methoxy-substituted benzene ring, a protected amino group via carbobenzoxy (Cbz) protection, and an ester functionality. The compound's (βS)-configuration makes it particularly valuable for asymmetric synthesis and drug development.

The growing interest in chiral building blocks for drug discovery has positioned Methyl (βS)-4-methoxy-β-Cbz-aminobenzenebutanoate as a compound of significant research attention. Recent trends in medicinal chemistry show increased demand for protected β-amino acid derivatives, especially those with aromatic substitutions, for developing novel protease inhibitors and GPCR-targeting therapeutics. The 4-methoxybenzene moiety in this compound offers interesting electronic properties that can influence biological activity and metabolic stability.

From a synthetic chemistry perspective, this compound serves as a versatile intermediate. The Cbz-protected amino group provides orthogonal protection that can be selectively removed under mild hydrogenation conditions, while the methyl ester functionality offers flexibility for further transformations. These characteristics make CAS 2803757-78-8 particularly useful for:

1) Peptidomimetic drug development, where β-amino acids are increasingly used to create metabolically stable analogs
2) Construction of constrained peptide scaffolds for biological evaluation
3) As a chiral template for asymmetric synthesis of more complex molecules

The pharmaceutical industry's current focus on targeted protein degraders and PROTAC molecules has created new opportunities for compounds like Methyl (βS)-4-methoxy-β-Cbz-aminobenzenebutanoate. Its structural features make it potentially valuable for designing E3 ligase-recruiting moieties or linker components in these novel therapeutic modalities. Additionally, the methoxy aromatic system may contribute to improved pharmacokinetic properties in drug candidates.

Analytical characterization of CAS 2803757-78-8 typically involves HPLC for purity assessment, chiral analysis to confirm the (βS)-configuration, and comprehensive NMR studies (1H, 13C, COSY, HSQC) to verify the molecular structure. Mass spectrometry is essential for confirming the molecular weight, while optical rotation measurements provide important data about the compound's chiral purity. These analytical controls are particularly important when the material is intended for pharmaceutical applications.

In terms of chemical stability, the Cbz-protected amino acid methyl ester demonstrates good shelf life when stored properly under inert atmosphere at low temperatures. The compound is typically stable to silica gel chromatography, making purification straightforward. However, like many esters, it may be susceptible to hydrolysis under strongly basic conditions, requiring careful consideration during synthetic transformations.

The commercial availability of Methyl (βS)-4-methoxy-β-[[(phenylmethoxy)carbonyl]amino]benzenebutanoate has improved in recent years to meet growing research demand. Current market analysis shows increasing interest from:

- Contract research organizations specializing in peptide therapeutics
- Academic laboratories studying β-peptide foldamers
- Pharmaceutical companies developing next-generation protease inhibitors
- Manufacturers of chiral catalysts and auxiliaries

From a regulatory perspective, this compound is not classified as hazardous under current GHS criteria. Standard laboratory precautions for handling organic compounds apply. Proper personal protective equipment including gloves and eye protection should be used when working with CAS 2803757-78-8, particularly in powder form to avoid inhalation or contact exposure.

Future research directions for this compound class may explore its potential in:
- Development of antimicrobial peptidomimetics targeting resistant strains
- Construction of self-assembling molecular architectures
- Design of novel organocatalysts leveraging its chiral environment
- Applications in material science as chiral dopants or building blocks

The synthesis of Methyl (βS)-4-methoxy-β-Cbz-aminobenzenebutanoate typically begins from 4-methoxycinnamic acid derivatives through asymmetric hydrogenation or chiral auxiliary approaches. Recent advances in enzymatic methods have also shown promise for more sustainable production routes. Process optimization continues to focus on improving yield, enantioselectivity, and scalability to meet the needs of industrial applications.

For researchers considering this compound, several key questions frequently arise:
- What are the optimal storage conditions for long-term stability?
- What analytical methods best confirm enantiomeric purity?
- What are recommended workup procedures after Cbz deprotection?
- How does the methoxy substitution influence reactivity in common transformations?

In conclusion, Methyl (βS)-4-methoxy-β-[[(phenylmethoxy)carbonyl]amino]benzenebutanoate represents an important building block at the intersection of medicinal chemistry and asymmetric synthesis. Its unique combination of chirality, protecting group strategy, and aromatic substitution pattern offers numerous opportunities for innovation in drug discovery and beyond. As research into non-natural amino acid therapeutics continues to expand, the significance of well-characterized intermediates like CAS 2803757-78-8 will only grow.

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